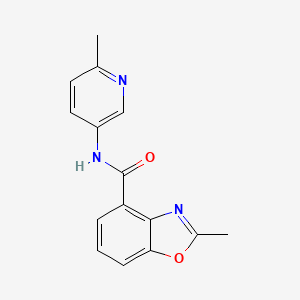![molecular formula C9H20Cl2N2O B7450962 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B7450962.png)
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride, also known as LY2979165, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用機序
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride acts as a selective and potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. By inhibiting VMAT2, 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride reduces the release of these neurotransmitters, which leads to a decrease in their activity in the brain.
Biochemical and Physiological Effects:
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has been shown to have several biochemical and physiological effects, including a decrease in dopamine release in the striatum, a brain region involved in reward processing, and an increase in dopamine release in the prefrontal cortex, a brain region involved in cognitive control. These effects suggest that 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride could be a potential treatment for addiction and other psychiatric disorders. Additionally, 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has been found to have analgesic effects, which could be attributed to its ability to reduce the release of neurotransmitters involved in pain signaling.
実験室実験の利点と制限
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has several advantages for lab experiments, including its high selectivity and potency for VMAT2 inhibition, which makes it a useful tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. However, one limitation of 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride is its short half-life, which requires frequent dosing in animal studies.
将来の方向性
There are several future directions for the study of 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride. One potential direction is to investigate its therapeutic potential in addiction and other psychiatric disorders, where it could be used to modulate the activity of the brain's reward system. Another direction is to explore its analgesic effects and potential use in the treatment of chronic pain. Additionally, the development of more stable analogs of 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride could overcome its short half-life and improve its utility in lab experiments.
合成法
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride is synthesized through a multistep process that involves the reaction of morpholine with cyclobutanone, followed by reduction with sodium borohydride, and subsequent reaction with formaldehyde. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride.
科学的研究の応用
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has been extensively studied for its potential therapeutic applications in various disease conditions, including depression, anxiety, addiction, and pain. It has been shown to modulate the activity of the brain's reward system, which is involved in the development of addiction and other psychiatric disorders. 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has also been found to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
特性
IUPAC Name |
(1-morpholin-4-ylcyclobutyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-8-9(2-1-3-9)11-4-6-12-7-5-11;;/h1-8,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQNNMZVZFVNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)N2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7450893.png)
![2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride](/img/structure/B7450896.png)
![3-(Cyclopropylmethyl)-1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]imidazolidin-4-one](/img/structure/B7450901.png)

![4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B7450912.png)
![6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7450917.png)
![N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide](/img/structure/B7450918.png)
![rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450926.png)
![Tert-butyl 1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]azetidine-3-carboxylate](/img/structure/B7450934.png)
![N-{4-[4-hydroxy-4-(propan-2-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B7450944.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450945.png)


![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-fluoronaphthalene-1-carboxylate](/img/structure/B7450977.png)